Bienvenue dans la boutique en ligne BenchChem!

BNS

2‑oxoglutarate oxygenase PHD2 inhibition enzymatic selectivity profiling

BNS (CAS 1417440-37-9) is a unique, broad-spectrum 2OG oxygenase inhibitor. Unlike selective PHD2 inhibitors (e.g., IOX2), BNS simultaneously targets PHD2 (IC50=0.11 µM), FIH, AspH, and JMJD5, enabling a more comprehensive study of HIF stabilization and complex hypoxic pathways. It provides a validated tool for reproducible transcriptional studies in MCF7 cells.

Molecular Formula C18H16N2O6S2
Molecular Weight 420.454
CAS No. 1417440-37-9
Cat. No. B606305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBNS
CAS1417440-37-9
SynonymsBNS
Molecular FormulaC18H16N2O6S2
Molecular Weight420.454
Structural Identifiers
SMILESO=C(O)CC1=CS/C(N1O)=N\C(CS(=O)(CC2=CC=C3C=CC=CC3=C2)=O)=O
InChIInChI=1S/C18H16N2O6S2/c21-16(19-18-20(24)15(9-27-18)8-17(22)23)11-28(25,26)10-12-5-6-13-3-1-2-4-14(13)7-12/h1-7,9,24H,8,10-11H2,(H,22,23)/b19-18-
InChIKeyQNCNQHCDQMPPGD-HNENSFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BNS (CAS 1417440-37-9) – A Cell‑Penetrant, Potent and Selective PHD2 Inhibitor for Hypoxia Research


BNS (CAS 1417440‑37‑9) is a synthetic, cell‑penetrant small molecule that acts as a potent and selective inhibitor of prolyl‑hydroxylase domain 2 (PHD2) [REFS‑1]. Structurally, it is defined by the IUPAC name (Z)-2-(3-hydroxy-2-((2-((naphthalen-2-ylmethyl)sulfonyl)acetyl)imino)-2,3-dihydrothiazol-4-yl)acetic acid and exhibits a molecular weight of 420.46 g·mol⁻¹ [REFS‑2]. As a member of the 2‑oxoglutarate (2OG) oxygenase family, PHD2 is the primary cellular oxygen sensor that marks hypoxia‑inducible factor‑α (HIF‑α) for proteasomal degradation under normoxia. By inhibiting PHD2, BNS stabilises HIF‑α and consequently modulates the expression of ~25 % of hypoxia‑regulated genes in MCF7 cells [REFS‑1].

BNS (CAS 1417440‑37‑9) Cannot Be Replaced Arbitrarily by Other PHD Inhibitors


PHD2 inhibitors are not interchangeable tool compounds because their selectivity profiles across the 2‑oxoglutarate (2OG) oxygenase superfamily differ dramatically, leading to divergent cellular phenotypes [REFS‑1]. While many PHD inhibitors also suppress factor inhibiting HIF (FIH), aspartate/asparagine‑β‑hydroxylase (AspH), or Jumonji‑C domain‑containing (JMJD) demethylases, their off‑target spectra vary widely. For instance, the clinically approved pan‑PHD inhibitor Roxadustat displays a PHD2 IC₅₀ of 591 nM and inhibits all three PHD isoforms non‑selectively [REFS‑2], whereas the research‑grade probe IOX4 achieves a PHD2 IC₅₀ of 1.6 nM but lacks the broader 2OG oxygenase inhibition pattern that characterises BNS [REFS‑3]. Similarly, IOX2 (PHD2 IC₅₀ = 21 nM) exhibits >100‑fold selectivity over FIH and JMJD enzymes, a profile distinct from the broader 2OG oxygenase inhibition of BNS [REFS‑4]. Consequently, substituting BNS with another PHD2 inhibitor without empirical validation risks altering both the magnitude and the qualitative nature of HIF‑dependent transcriptional responses, compromising experimental reproducibility and interpretation.

BNS (CAS 1417440‑37‑9) Quantitative Differentiation Evidence Versus Key PHD2‑Targeted Comparators


BNS Exhibits a Broad‑Spectrum 2OG Oxygenase Inhibition Profile Distinct from Highly Selective PHD2 Inhibitors

In contrast to the highly PHD2‑selective inhibitor IOX2, BNS displays a broader inhibition profile across the 2‑oxoglutarate (2OG) oxygenase superfamily, including significant activity against factor inhibiting HIF (FIH), aspartate/asparagine‑β‑hydroxylase (AspH), and the Jumonji‑C domain‑containing protein JMJD5 [REFS‑1]. While IOX2 achieves >100‑fold selectivity for PHD2 over FIH and JMJD enzymes [REFS‑2], BNS inhibits FIH with an IC₅₀ of 0.3 μM, AspH with an IC₅₀ of 3.4 μM, and JMJD5 with an IC₅₀ of 0.25 μM, in addition to its PHD2 IC₅₀ of 0.11 μM [REFS‑1]. This broader 2OG oxygenase inhibition signature makes BNS a fundamentally different chemical probe than IOX2.

2‑oxoglutarate oxygenase PHD2 inhibition enzymatic selectivity profiling HIF‑α stabilisation

BNS Demonstrates Intermediate PHD2 Inhibitory Potency Relative to Ultra‑Potent Research Probes

BNS inhibits PHD2 with an IC₅₀ of 0.11 μM (110 nM), placing its potency between the ultra‑potent probe IOX4 (IC₅₀ = 1.6 nM) and the less potent clinical pan‑PHD inhibitor Roxadustat (IC₅₀ = 591 nM) [REFS‑1][REFS‑2][REFS‑3]. This intermediate potency is advantageous in experimental settings where complete PHD2 ablation may be cytotoxic or mask subtle HIF‑dependent phenotypes.

PHD2 inhibition IC₅₀ comparison potency ranking HIF‑α stabilisation

BNS Is a Cell‑Penetrant PHD2 Inhibitor with Documented Activity in Intact MCF7 Breast Cancer Cells

BNS is explicitly characterised as cell‑penetrant, and its functional efficacy has been demonstrated in MCF7 human breast adenocarcinoma cells, where it modulates the expression of approximately 25 % of hypoxia‑regulated genes [REFS‑1]. In contrast, the pan‑PHD inhibitor Roxadustat, while cell‑permeable and clinically approved, has not been reported to achieve a similarly broad transcriptional reprogramming in MCF7 cells under comparable conditions [REFS‑2].

cell permeability MCF7 cells hypoxia‑regulated gene expression HIF‑α target genes

BNS Exhibits a Unique Selectivity Fingerprint Across 2OG Oxygenases That Distinguishes It from Isoform‑Selective PHD Inhibitors

Unlike the PHD2‑selective inhibitor IOX2, which spares FIH and JMJD enzymes, BNS inhibits FIH with an IC₅₀ of 0.3 μM and JMJD5 with an IC₅₀ of 0.25 μM [REFS‑1][REFS‑2]. Furthermore, the pan‑PHD inhibitor JNJ‑42041935 (pIC₅₀ ~7.0 for PHD2) exhibits >100‑fold selectivity over FIH, a profile opposite to that of BNS [REFS‑3]. This differential engagement of FIH, which hydroxylates the asparagine residue of HIF‑α to prevent co‑activator recruitment, means that BNS may produce a distinct HIF‑α transcriptional output compared to FIH‑sparing inhibitors.

2OG oxygenase superfamily enzymatic selectivity FIH inhibition JMJD5 inhibition

Optimal Research and Industrial Use Cases for BNS (CAS 1417440‑37‑9)


Investigating the Integrated 2OG Oxygenase Network in Hypoxia Signalling

BNS is uniquely suited for studies that aim to interrogate the interplay between multiple 2‑oxoglutarate (2OG) oxygenases—specifically PHD2, FIH, AspH, and JMJD5—in regulating the cellular response to hypoxia [REFS‑1]. Its broad‑spectrum inhibition profile enables researchers to mimic a more comprehensive inhibition of the 2OG oxygenase superfamily, which may more accurately recapitulate the complex enzymatic landscape observed under severe hypoxic stress. Unlike ultra‑selective PHD2 inhibitors such as IOX2 or IOX4, BNS simultaneously suppresses FIH activity (IC₅₀ = 0.3 μM), thereby preventing the FIH‑mediated asparaginyl hydroxylation of HIF‑α that would otherwise attenuate transcriptional activity [REFS‑1][REFS‑2]. This dual inhibition of prolyl and asparaginyl hydroxylation is critical for studies aiming to achieve maximal HIF‑α stabilisation and transcriptional output.

Standardised HIF‑α Stabilisation in MCF7 Breast Cancer Cell Models

For laboratories employing the MCF7 human breast adenocarcinoma cell line as a model system for HIF biology, BNS provides a well‑characterised, cell‑penetrant tool with a documented transcriptional footprint. BNS has been shown to modulate the expression of approximately 25 % of hypoxia‑regulated genes in these cells, offering a quantifiable benchmark for experimental consistency [REFS‑1]. In contrast, other PHD2 inhibitors such as Roxadustat or IOX2 lack this specific validation in MCF7 cells, introducing uncertainty regarding their cellular efficacy and downstream transcriptional effects in this particular model. Researchers can therefore use BNS to reduce inter‑experimental variability and to compare their results against a defined gene‑expression signature.

Comparative Pharmacology Studies Requiring an Intermediate‑Potency PHD2 Inhibitor

BNS occupies a distinct potency niche (PHD2 IC₅₀ = 0.11 μM) that lies between the ultra‑potent probe IOX4 (IC₅₀ = 1.6 nM) and the less potent, clinically oriented pan‑PHD inhibitor Roxadustat (IC₅₀ = 591 nM) [REFS‑1][REFS‑2][REFS‑3]. This intermediate activity is advantageous in experiments where complete, sustained PHD2 inhibition may induce cytotoxicity or obscure more subtle HIF‑dependent phenotypes. Dose‑response studies that include BNS alongside IOX4 and Roxadustat allow researchers to dissect the relationship between degree of PHD2 inhibition, HIF‑α stabilisation kinetics, and downstream functional outcomes. Such comparative pharmacology is essential for understanding the therapeutic window of PHD inhibition and for selecting appropriate tool compounds for in vivo models.

Chemical Biology Studies Aiming to Differentiate PHD2‑Selective from Broad‑Spectrum 2OG Oxygenase Inhibition

BNS serves as a critical comparator compound in chemical biology campaigns designed to deconvolute the individual contributions of PHD2, FIH, and other 2OG oxygenases to HIF‑dependent and HIF‑independent signalling pathways. By profiling BNS alongside the PHD2‑selective inhibitor IOX2 (>100‑fold selectivity over FIH) and the pan‑PHD inhibitor Roxadustat, researchers can attribute observed cellular phenotypes to specific oxygenase targets [REFS‑1][REFS‑2]. For instance, phenotypes that are observed with BNS but not with IOX2 may be attributable to FIH or JMJD5 inhibition, whereas phenotypes common to all three compounds are likely driven by PHD2 inhibition alone. This comparative approach is essential for target validation and for understanding the polypharmacology of 2OG oxygenase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for BNS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.